In-Depth Technical Guide: Exact Molecular Weight, Mass Analysis, and Application of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
In-Depth Technical Guide: Exact Molecular Weight, Mass Analysis, and Application of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Executive Summary
In modern drug discovery, the precision of starting materials dictates the fidelity of downstream biological candidates. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) is a highly privileged heterocyclic building block utilized extensively in the synthesis of targeted kinase inhibitors[1]. As a Senior Application Scientist, I emphasize that understanding the exact monoisotopic mass and average molecular weight of this compound is not merely a regulatory checkbox—it is a critical diagnostic tool for verifying structural integrity, tracking isotopic signatures during cross-coupling reactions, and ensuring the purity of the final Active Pharmaceutical Ingredient (API).
This whitepaper provides a comprehensive analysis of the compound’s mass characteristics, the causality behind its structural design, and a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).
Chemical Identity & Structural Causality
The utility of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine stems from its specific functionalization, which has been rationally designed for kinase targeting:
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The Pyrazolo[3,4-b]pyridine Core: This bicyclic system is a bioisostere of the purine ring found in ATP. It is highly versatile, capable of forming critical hydrogen bond donor-acceptor pairs with the hinge region of various kinases (e.g., FGFR, TRK, and Mps1)[2].
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1-Methyl Substitution: Methylation at the N1 position eliminates a potential hydrogen bond donor. This is a deliberate medicinal chemistry strategy used to tune kinase selectivity and improve the lipophilic ligand efficiency (LLE) of the molecule, preventing off-target binding[3].
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5-Bromo Handle: The bromine atom at the C5 position serves as a highly reactive orthogonal handle. It allows for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to project diverse chemical vectors into the solvent-exposed channel of the kinase domain[3].
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6-Amine Group: Provides an additional interaction point for hydrogen bonding or serves as a nucleophile for subsequent amidation/urea formation.
Theoretical Mass & Isotopic Profiling
In mass spectrometry and bulk synthesis, distinguishing between Exact Mass (monoisotopic mass) and Average Molecular Weight is paramount. The exact mass is calculated using the mass of the most abundant isotopes (e.g., 12C , 1H , 14N , 79Br ) and is used for HRMS peak identification[4]. The average molecular weight accounts for the natural isotopic distribution and is used for stoichiometric calculations in the laboratory.
Because bromine has two stable isotopes ( 79Br at 50.69% and 81Br at 49.31%), the compound exhibits a diagnostic 1:1 isotopic doublet in mass spectra. This isotopic signature is a self-validating feature; its presence confirms that the halogen handle has not been inadvertently cleaved during storage or intermediate synthetic steps.
Quantitative Mass Data Summary
| Property | Value | Causality / Analytical Significance |
| Chemical Formula | C7H7BrN4 | Defines the absolute atomic composition[5]. |
| Monoisotopic Exact Mass ( 79Br ) | 225.9854 Da | The primary target mass for HRMS calculations. The expected [M+H]+ ion is at m/z 226.9927[4]. |
| Monoisotopic Exact Mass ( 81Br ) | 227.9834 Da | Creates the diagnostic 1:1 isotopic doublet ( [M+H]+ at m/z 228.9907), confirming bromine retention. |
| Average Molecular Weight | 227.065 g/mol | Used strictly for bulk stoichiometric calculations (e.g., determining equivalents for cross-coupling)[6]. |
| CAS Registry Number | 1707728-06-0 | Unique identifier ensuring the correct regioisomer is procured[7]. |
High-Resolution Mass Spectrometry (HRMS) Protocol
To verify the exact mass and structural integrity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, the following self-validating LC-ESI-TOF (Liquid Chromatography-Electrospray Ionization-Time of Flight) protocol must be executed.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Methanol ensures the complete dissolution of the rigid heteroaromatic system. The addition of 0.1% Formic Acid is critical; it provides the necessary protons to drive the formation of the [M+H]+ ion, maximizing ionization efficiency for the basic pyridine and amine nitrogens.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a rapid gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Causality: The rapid gradient efficiently separates the target compound from highly polar impurities (which elute in the void volume) and highly lipophilic degradation products, ensuring the mass spectrometer analyzes a pure chromatographic peak.
Step 3: Mass Spectrometry Parameters & Internal Calibration
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Action: Operate the MS in Positive ESI mode ( ESI+ ) with a capillary voltage of 3.5 kV. Set the mass range to m/z 100–500.
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Self-Validating Step: Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference sprayer.
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Causality: The lock-mass provides continuous internal calibration of the mass axis. This guarantees that the mass accuracy remains under 5 ppm, which is mandatory for distinguishing the target formula ( C7H7BrN4 ) from isobaric contaminants.
Step 4: Data Analysis & Isotopic Confirmation
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Action: Extract the ion chromatograms (EIC) for m/z 226.9927 and m/z 228.9907.
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Causality: You must observe both peaks co-eluting at the exact same retention time with an approximate 1:1 intensity ratio. This definitively confirms the exact mass and the presence of the critical bromine handle.
Synthetic & Application Workflow
The following diagram illustrates the logical progression from the exact mass verification of the building block through its functionalization into a kinase inhibitor candidate.
Figure 1: Synthetic and analytical workflow for utilizing 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine.
References
- Parkway Scientific. "YB-500 (1643105-70-7, MFCD28505495) - C7H7BrN4 Exact Mass". Parkway Scientific.
- Echemi. "117718-82-8, 3-BROMO-N-METHYLIMIDAZO[1,2-A - C7H7BrN4 Exact Mass". Echemi.
- SpectraBase. "6-(1-Azidoethyl)-2-bromopyridine - Exact Mass 225.985409 g/mol ". SpectraBase.
- ChemSrc. "1707728-06-0_5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine". ChemSrc.
- BidePharm. "CAS: 2090775-54-3, 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine / 1707728-06-0". BidePharm.
- PubMed / NIH. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)". PubMed.
- ACS Medicinal Chemistry Letters. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Publications.
Sources
- 1. 1707728-06-0_CAS号:1707728-06-0_5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine - 化源网 [chemsrc.com]
- 2. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. echemi.com [echemi.com]
- 6. 1643105-70-7|3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine: In Stock [parkwayscientific.com]
- 7. CAS:2090775-54-3, 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine-毕得医药 [bidepharm.com]
